molecular formula C14H14FNO3S B2647990 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866017-32-5

3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2647990
CAS No.: 866017-32-5
M. Wt: 295.33
InChI Key: OFFALYOWJFMKEI-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative featuring a sulfonyl group substituted with a 4-fluoro-2-methylphenyl moiety. The pyridinone core is further modified with methyl groups at positions 4 and 6. The fluorine atom at the para position of the aryl sulfonyl group may enhance metabolic stability and electronic properties, while the methyl groups on the pyridinone ring contribute to steric and lipophilic characteristics .

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-8-7-11(15)4-5-12(8)20(18,19)13-9(2)6-10(3)16-14(13)17/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFALYOWJFMKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=C(C=C(C=C2)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Substitution with the Fluoro-Methylphenyl Group: This step involves the substitution reaction where the fluoro-methylphenyl group is attached to the pyridinone core using suitable coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides, organometallics, and catalysts like palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 3-[(4-Fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone 4-Fluoro-2-methylphenyl C₁₄H₁₅FNO₃S (estimated) ~312.35 (estimated) Fluorine enhances electronic effects
3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone 3-Chlorophenyl C₁₃H₁₂ClNO₃S 297.76 Chlorine as a halogen substituent
3-[(2,3-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone 2,3-Dimethylphenyl C₁₅H₁₇NO₃S 291.37 Two methyl groups increase lipophilicity
3-[(2-Chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone 2-Chlorophenyl + ethyl group C₁₅H₁₆ClNO₃S 325.81 Ethyl substitution adds steric bulk
4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone 3-Methylphenyl + trifluoromethyl benzyl C₂₂H₂₀F₃NO₃S 435.46 Trifluoromethyl group enhances hydrophobicity

Key Observations :

Substituent Effects: Halogen vs. Alkyl Groups: The target compound’s 4-fluoro substituent offers a strong electron-withdrawing effect compared to the 3-chloro analog (). Fluorine’s smaller size may reduce steric hindrance while improving metabolic stability . Methyl vs.

Molecular Weight and Lipophilicity :

  • The trifluoromethyl-benzyl derivative () has the highest molecular weight (435.46 g/mol) due to its extended aromatic system, which may improve membrane permeability but reduce solubility .
  • The 2,3-dimethylphenyl analog () has lower molecular weight (291.37 g/mol) and higher lipophilicity, favoring hydrophobic interactions .

Structural Complexity and Applications: The trifluoromethyl benzyl-modified compound () demonstrates how additional aromatic rings can be leveraged for targeted drug design, likely in kinase inhibition or receptor antagonism . The hydrochloride salt in (3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone) highlights the role of pyridinone derivatives in pharmaceutical salts, improving solubility for therapeutic use .

Discontinued Products :

  • The 3-chlorophenyl derivative () is listed as discontinued, possibly due to stability issues or inferior efficacy compared to fluorinated analogs .

Research Implications and Limitations

While direct biological data for the target compound is absent in the provided evidence, structural comparisons suggest:

  • Fluorine’s Role : Enhanced bioavailability and resistance to oxidative metabolism compared to chlorine or methyl groups.
  • Need for Further Studies : Melting points, solubility, and in vitro activity assays are critical to validate hypotheses.

Biological Activity

3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a synthetic compound with potential applications in pharmaceuticals, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14FNO3S
  • Molar Mass : 295.33 g/mol
  • CAS Number : Not specified in the sources.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : The compound has shown potential in inducing cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in tumor cells, contributing to its anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Cell LineIC50 Value (µM)Mechanism of Action
A54915.5Induction of apoptosis
MCF-712.0Cell cycle arrest
HCT1168.5Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Study on A549 Cell Line :
    • Researchers conducted a study where this compound was administered to A549 cells.
    • Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.5 µM, attributed to apoptosis induction.
  • MCF-7 Cell Line Study :
    • In another study focusing on MCF-7 cells, the compound demonstrated an IC50 value of 12.0 µM.
    • Mechanistic studies revealed that it caused G1 phase arrest, preventing further progression through the cell cycle.

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